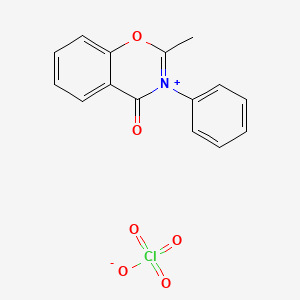
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate typically involves the acylation of o-aminophenylcarbinols followed by heterocyclization in an acidic medium. The process begins with the formation of amido alcohols, which are then converted into benzoxazinium salts through heating with an excess of acylating agents . The reaction conditions often include the use of acid anhydrides or chlorides at low temperatures, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted benzoxazines, dihydro derivatives, and various functionalized benzoxazinium salts .
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazinium, 2-methyl-4-oxo-3-phenyl-, perchlorate involves its interaction with bacterial cell walls, leading to the inhibition of cell growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A related compound with similar antimicrobial properties.
2-Phenyl-4H-3,1-benzoxazin-4-one:
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used in the preparation of various heterocyclic compounds.
Uniqueness
Its unique structure allows for a wide range of chemical modifications and applications in different fields, making it a versatile compound in scientific research and industry .
Propiedades
Número CAS |
56429-70-0 |
|---|---|
Fórmula molecular |
C15H12ClNO6 |
Peso molecular |
337.71 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-1,3-benzoxazin-3-ium-4-one;perchlorate |
InChI |
InChI=1S/C15H12NO2.ClHO4/c1-11-16(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)18-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KPQIVIGRVWNPBI-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



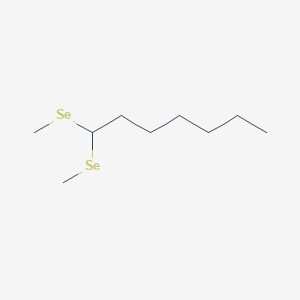
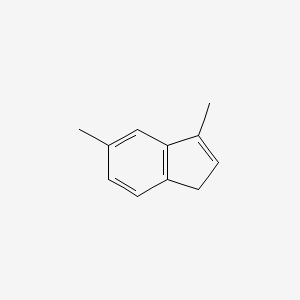

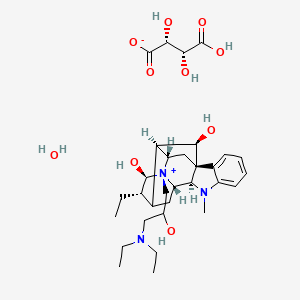
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
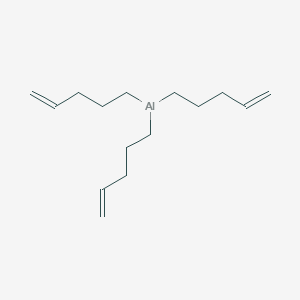
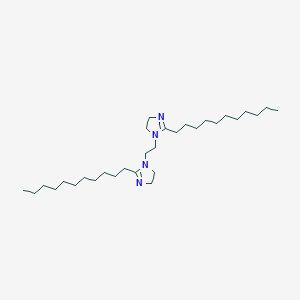

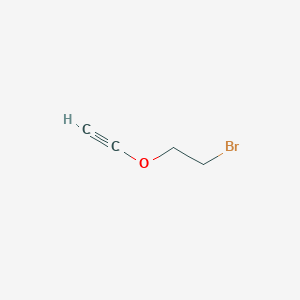
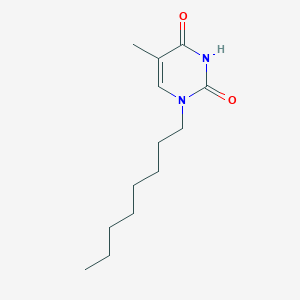
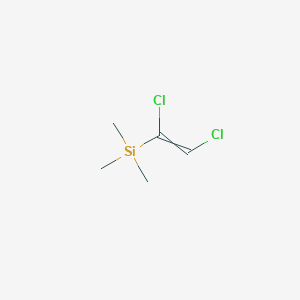
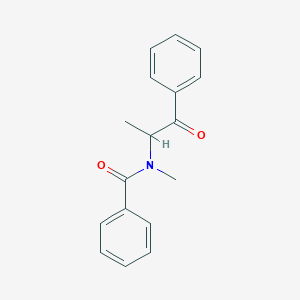
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
